Rolipram
Vue d'ensemble
Description
Le rolipram est un inhibiteur sélectif de la phosphodiestérase-4 qui a été découvert et développé par Schering AG au début des années 1990 en tant que médicament antidépresseur potentiel . Il a servi de molécule prototype pour les efforts de découverte et de développement de médicaments de plusieurs entreprises . Le this compound possède plusieurs activités qui en font un sujet de recherche continu, en particulier dans les domaines des maladies neurodégénératives, des maladies auto-immunes et des maladies respiratoires .
Applications De Recherche Scientifique
Rolipram has been extensively studied for its potential therapeutic applications in various fields. In neurodegenerative diseases, this compound has shown the ability to ramp up the activity of proteasomes and reduce the burden of toxic aggregates, improving spatial memory in mice engineered to have aggregate build-up . It has also been used in studies to understand whether phosphodiesterase-4 inhibition could be useful in autoimmune diseases, Alzheimer’s disease, cognitive enhancement, spinal cord injury, and respiratory diseases like asthma and chronic obstructive pulmonary disease . Additionally, this compound has been investigated for its protective effects on endotoxic cardiac dysfunction via inhibition of the inflammatory response in cardiac fibroblasts .
Mécanisme D'action
Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), a class of enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP), a key intracellular messenger .
Target of Action
This compound primarily targets cAMP-specific 3’,5’-cyclic phosphodiesterase 4D (PDE4D) and cAMP-specific 3’,5’-cyclic phosphodiesterase 4B (PDE4B) . These enzymes play a crucial role in the hydrolysis of cAMP, thereby regulating cellular responses to various extracellular signals .
Mode of Action
This compound acts by inhibiting PDE4, thereby preventing the hydrolysis of cAMP. This leads to an increase in intracellular cAMP levels, which in turn enhances the activity of protein kinase A (PKA). PKA phosphorylates the cAMP response element-binding protein (CREB), leading to the activation of various downstream genes .
Biochemical Pathways
The increase in cAMP levels due to this compound’s action affects several biochemical pathways. It stimulates the cAMP/PKA/26S and cAMP/exchange protein directly activated by cAMP (EPAC)/ERK signaling pathways . This leads to the upregulation of B-cell lymphoma-2 (Bcl-2) and downregulation of Bcl-2-associated X protein (Bax), reducing apoptosis. It also downregulates pro-inflammatory cytokines like interleukin-1β, interleukin-6, and tumor necrosis factor-α, thereby restraining neuroinflammation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound has a bioavailability of 75% and an elimination half-life of 3 hours .
Result of Action
The inhibition of PDE4 by this compound leads to several molecular and cellular effects. It reduces amyloid-β pathology, tau phosphorylation, neuroinflammation, and apoptosis . It also increases the activity of proteasomes, reducing the burden of protein aggregates . These effects can improve spatial memory in mice engineered to have aggregate build-up .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of endotoxic molecules, pro-inflammatory cytokines, hypoxia, and oxidative stress in the environment can contribute to secondary tissue damage . This compound’s anti-inflammatory properties can help mitigate these effects .
Analyse Biochimique
Biochemical Properties
Rolipram interacts with several enzymes and proteins, primarily those associated with the cAMP signaling pathway. It inhibits multiple isozymes of PDE4, including PDE4A, PDE4B, and PDE4D . The inhibition of PDE4 by this compound leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA) and subsequently CREB . CREB promotes the transcription of genes related to synaptic plasticity and neurogenesis, like the neurotrophic factor BDNF .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the inflammatory response in cardiac fibroblasts, which could potentially protect against endotoxic cardiac dysfunction . In another study, this compound was found to inhibit cardiomyocytes apoptosis, thereby potentially protecting against myocardial ischemia/reperfusion injury . Furthermore, this compound has been shown to reduce amyloid-β pathology, tau phosphorylation, neuroinflammation, and apoptosis, potentially mitigating cognitive deficits and depression-like behavior .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its inhibition of PDE4, leading to an increase in cAMP levels. This increase in cAMP activates PKA, leading to the phosphorylation and activation of CREB . CREB then promotes the transcription of genes related to synaptic plasticity and neurogenesis . Additionally, this compound has been shown to inhibit the phosphorylation of p38 mitogen-activated protein (MAP) kinase through PDE4B and/or PDE4D isoform inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to improve cognitive function in numerous rodent models of Alzheimer’s disease, diabetes, and chemobrain over time . Furthermore, it has been found to enhance the inotropic effect of rat heart by activating SERCA2a .
Dosage Effects in Animal Models
The effects of this compound have been observed to vary with different dosages in animal models. For instance, in a study involving APP/PS1/tau mice, daily intraperitoneal injections of this compound for 10 days led to significant improvements in cognitive decline as well as anxiety- and depression-like behaviors .
Metabolic Pathways
This leads to an increase in cAMP levels, which can have various downstream effects, including the activation of PKA and the subsequent phosphorylation and activation of CREB .
Transport and Distribution
It is known that this compound is a small molecule that can readily cross cell membranes to exert its effects .
Subcellular Localization
The subcellular localization of this compound-sensitive, cAMP-specific phosphodiesterases has been studied, with findings suggesting that different splicing variants derived from the PDE4D gene are targeted to discrete subcellular compartments . This differential targeting allows for the spatial and temporal control of cAMP within cells, thereby regulating the intensity and duration of intracellular messenger-mediated signal transduction .
Méthodes De Préparation
Le rolipram peut être synthétisé par différentes méthodes. Une approche implique la synthèse en flux énantiosélective, qui comprend une addition conjuguée asymétrique télescopée suivie d'une séquence d'estérification oxydative d'aldéhyde utilisant de l'acide persulfurique généré in situ comme oxydant . Cette méthode garantit des conditions sans métaux et respectueuses de l'environnement et une productivité améliorée par rapport aux méthodologies antérieures . Une autre méthode implique la préparation de nanoparticules chargées de this compound en utilisant l'homogénéisation-émulsification sous pression avec un microfluidiseur ou une méthode modifiée de diffusion de solvant d'émulsification spontanée . L'efficacité de l'encapsulation et les profils de libération varient en fonction de la méthode utilisée .
Analyse Des Réactions Chimiques
Le rolipram subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent la réduction du groupe nitro par le trichlorosilane et la lactamisation concomitante . Les principaux produits formés à partir de ces réactions comprennent le this compound énantiopur et ses dérivés . Le this compound inhibe également l'activité des enzymes de la phosphodiestérase-4, ce qui entraîne une augmentation des niveaux d'adénosine monophosphate cyclique .
Applications de la recherche scientifique
Le this compound a été largement étudié pour ses applications thérapeutiques potentielles dans divers domaines. Dans les maladies neurodégénératives, le this compound a montré la capacité d'augmenter l'activité des protéasomes et de réduire le fardeau des agrégats toxiques, améliorant la mémoire spatiale chez les souris génétiquement modifiées pour avoir une accumulation d'agrégats . Il a également été utilisé dans des études pour comprendre si l'inhibition de la phosphodiestérase-4 pourrait être utile dans les maladies auto-immunes, la maladie d'Alzheimer, l'amélioration cognitive, les lésions de la moelle épinière et les maladies respiratoires comme l'asthme et la maladie pulmonaire obstructive chronique . De plus, le this compound a été étudié pour ses effets protecteurs sur la dysfonction cardiaque endotoxique par inhibition de la réponse inflammatoire dans les fibroblastes cardiaques .
Mécanisme d'action
Le this compound exerce ses effets en inhibant sélectivement les enzymes de la phosphodiestérase-4, ce qui entraîne une augmentation des niveaux d'adénosine monophosphate cyclique . Cette inhibition entraîne divers effets en aval, notamment la réduction de la pathologie de l'amyloïde-β, de la phosphorylation de la tau, de la neuroinflammation et de l'apoptose . Le this compound stimule les voies de signalisation de l'adénosine monophosphate cyclique/protéine kinase A/26S protéasome et de l'adénosine monophosphate cyclique/protéine d'échange directement activée par l'adénosine monophosphate cyclique/kinase régulée par le signal extracellulaire . Ces voies sont impliquées dans la régulation des réponses inflammatoires, de la survie neuronale et des fonctions cognitives .
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent le roflumilast, le crisaborole, l'aprémilast et l'ibudilast . Ces composés partagent la capacité d'inhiber les enzymes de la phosphodiestérase-4, mais ils diffèrent dans leurs applications spécifiques et leurs profils d'effets secondaires . Par exemple, le roflumilast est utilisé dans le traitement de la maladie pulmonaire obstructive chronique, tandis que le crisaborole est utilisé pour la dermatite atopique . La capacité unique du rolipram à améliorer la mémoire spatiale et à réduire les agrégats toxiques dans les maladies neurodégénératives le distingue des autres inhibiteurs de la phosphodiestérase-4 .
Propriétés
IUPAC Name |
4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJORMJIFDVBMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044124 | |
Record name | 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61413-54-5 | |
Record name | Rolipram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61413-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rolipram [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rolipram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | rolipram | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rolipram | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROLIPRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K676NL63N7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.